molecular formula C10H16N2O2 B1667051 (2s)-2-Amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid CAS No. 53696-70-1

(2s)-2-Amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid

Cat. No. B1667051
CAS RN: 53696-70-1
M. Wt: 196.25 g/mol
InChI Key: LAJWZJCOWPUSOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amiclenomycin is an antibiotic isolated from Streptomyces lavendulae subsp. amiclenomycini Okami;  active against mycobacterium;  activity reversed by biotin & desthiobiotin.

Scientific Research Applications

  • Synthesis and CNS Depressant Activity :A study conducted by Charbe Nb et al. (2010) discusses the synthesis of 3-aminocyclohexa-1,4-diene-1-carboxylic acid, structurally similar to GABA, and its potential CNS depressant and muscle relaxant activities. This research indicates the compound's relevance in developing treatments for neurological disorders (Charbe Nb et al., 2010).

  • Infrared Detection and Labeling of Amino Acids :K. Kowalski and colleagues (2009) synthesized complexes involving a similar compound, exploring their application in infrared detection and labeling of amino acids. This work highlights the potential of such compounds in biochemical and analytical applications (K. Kowalski et al., 2009).

  • Development of Anticonvulsant Drugs :J. Ong and his team (1997) researched thienyl analogs of baclofen, including 4-amino-3-(thien-3-yl)-butanoic acid, for their anticonvulsant properties. This study contributes to understanding the medicinal chemistry of such compounds for neurological disorders (J. Ong et al., 1997).

  • Inhibition of Mycolic Acid Biosynthesis :S. Hartmann and colleagues (1994) synthesized cyclopropene and cyclopropane analogs, including a compound structurally related to the one , to study their role as inhibitors in mycolic acid biosynthesis. This has implications in developing treatments for bacterial infections, specifically targeting mycobacteria (S. Hartmann et al., 1994).

  • Synthesis of Fluorescent d-Amino Acids :Jyotirmoy Maity and colleagues (2015) reported the synthesis of fluorescent d-amino acids, which are structurally similar to the compound of interest. These amino acids have applications in biochemistry and medicinal chemistry, particularly in fluorescence studies (Jyotirmoy Maity et al., 2015).

  • Resolution of Racemic 2-Aminocyclohexanol Derivatives :Research by Ingo Schiffers and team (2006) focuses on the resolution of racemic 2-aminocyclohexanol derivatives and their application in asymmetric catalysis. This showcases the compound's utility in synthetic chemistry and catalysis (Ingo Schiffers et al., 2006).

properties

CAS RN

53696-70-1

Product Name

(2s)-2-Amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

(2S)-2-amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid

InChI

InChI=1S/C10H16N2O2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,7-9H,3,6,11-12H2,(H,13,14)/t7?,8?,9-/m0/s1

InChI Key

LAJWZJCOWPUSOA-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(C=CC1CC[C@@H](C(=O)O)N)N

SMILES

C1=CC(C=CC1CCC(C(=O)O)N)N

Canonical SMILES

C1=CC(C=CC1CCC(C(=O)O)N)N

Appearance

Solid powder

Other CAS RN

53696-70-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Amiclenomycin;  BRN 5525177;  BRN-5525177;  BRN5525177;  NSC 246130;  NSC-246130;  NSC246130; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2s)-2-Amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid
Reactant of Route 2
(2s)-2-Amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid
Reactant of Route 3
(2s)-2-Amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid
Reactant of Route 4
(2s)-2-Amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid
Reactant of Route 5
(2s)-2-Amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid
Reactant of Route 6
(2s)-2-Amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid

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